N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-fluorophenylsulfonamido)ethyl)-4-propionamidobenzamide is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .
Mode of action
Sulfonamides generally act by mimicking para-aminobenzoic acid (paba), a substrate of the enzyme dihydropteroate synthase, thereby inhibiting the enzyme and preventing folic acid synthesis .
Biochemical pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it might affect. Drugs containing sulfonamides can affect the folic acid synthesis pathway in bacteria .
Pharmacokinetics
Sulfonamides are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of action
Sulfonamides can lead to the death of bacteria by starving them of folic acid, which is necessary for their growth and reproduction .
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-2-17(23)22-15-7-3-13(4-8-15)18(24)20-11-12-21-27(25,26)16-9-5-14(19)6-10-16/h3-10,21H,2,11-12H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFZMUBVAIGDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.